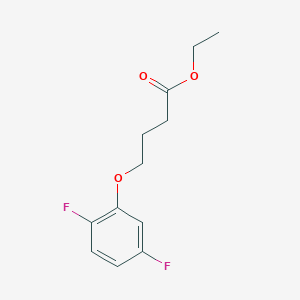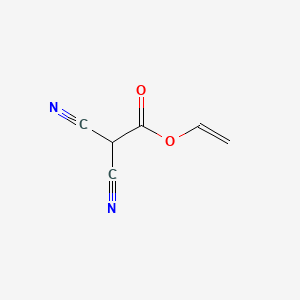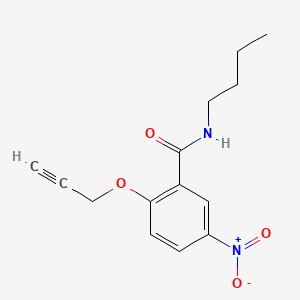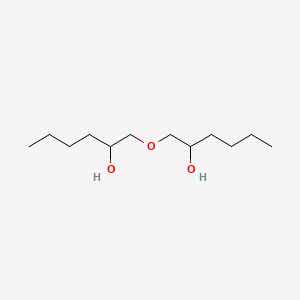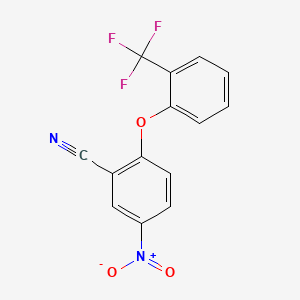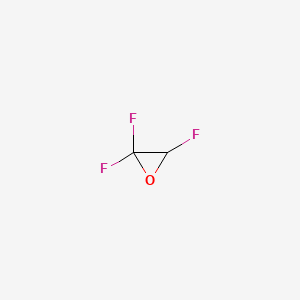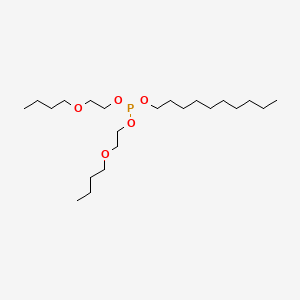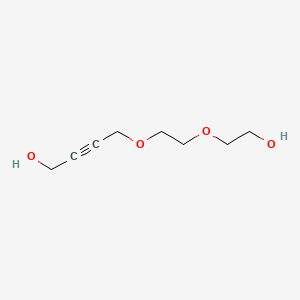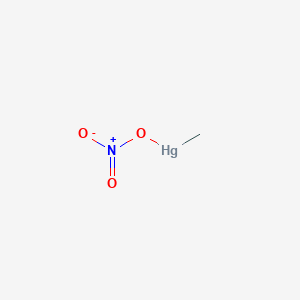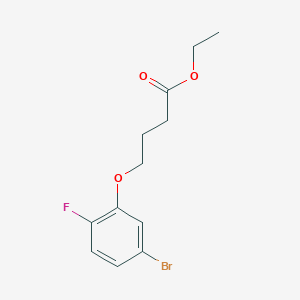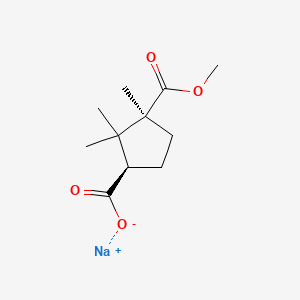
Sodium 1-methyl cis-camphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl cis-camphorate is a chemical compound with the molecular formula C11H17NaO4. It is a sodium salt derivative of camphor, a bicyclic monoterpene ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl cis-camphorate typically involves the esterification of camphor followed by saponification and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using camphor and methanol, followed by hydrolysis and neutralization. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-methyl cis-camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of camphoric acid derivatives.
Reduction: Formation of camphor alcohol derivatives.
Substitution: Formation of various substituted camphorates.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl cis-camphorate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions due to its unique stereochemistry.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of other complex organic compounds
Wirkmechanismus
The mechanism of action of sodium 1-methyl cis-camphorate involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved include modulation of enzyme kinetics and alteration of receptor binding affinities .
Vergleich Mit ähnlichen Verbindungen
- Sodium camphorate
- Sodium 1-methyl trans-camphorate
- Sodium 3-methyl camphorate
Comparison: Sodium 1-methyl cis-camphorate is unique due to its specific cis-configuration, which imparts distinct stereochemical properties compared to its trans and other methylated counterparts. This uniqueness makes it particularly valuable in chiral synthesis and as a research tool in stereochemistry .
Eigenschaften
CAS-Nummer |
61043-04-7 |
|---|---|
Molekularformel |
C11H17NaO4 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1 |
InChI-Schlüssel |
PKYIOHOCVMTMTM-VNYQHEISSA-M |
Isomerische SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+] |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


